molecular formula C12H11FN2O3 B2818131 Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate CAS No. 1385392-63-1

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate

Cat. No.: B2818131
CAS No.: 1385392-63-1
M. Wt: 250.229
InChI Key: FRPVOEZWRRLBFC-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate is an acetamide derivative featuring a methyl ester, a 2-fluorobenzoyl group, and a cyanomethyl substituent. This compound’s structure combines electron-withdrawing (fluorine, cyano) and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and agrochemical research. Its synthesis typically involves multi-step reactions, including amidation and esterification processes .

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-11(16)8-15(7-6-14)12(17)9-4-2-3-5-10(9)13/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOEZWRRLBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Condensation: The active hydrogen on C-2 of the cyanoacetamide moiety can take part in condensation reactions to form various heterocyclic compounds.

Scientific Research Applications

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in organic chemistry.

    Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes arise from:

  • 2-Fluorobenzoyl group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Methyl ester : Impacts solubility and hydrolysis kinetics relative to ethyl esters.

Comparative Data Table

Compound Name Molecular Formula Substituents Key Features References
Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate C₁₂H₁₂FN₂O₃ 2-Fluorobenzoyl, cyanomethyl, methyl ester High electron-withdrawing capacity, moderate lipophilicity
Ethyl 2-[(2-fluorobenzoyl)amino]acetate C₁₁H₁₂FNO₃ 2-Fluorobenzoyl, ethyl ester Increased lipophilicity, slower hydrolysis
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate C₁₄H₁₄FN₃O₂ 4-Fluorophenyl, cyano, ethenyl Conjugated system, potential photostability
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 3-Fluorobenzyl, methyl ester Reduced steric bulk, higher solubility
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate C₁₀H₁₂N₂O₄ 3-Amino-2-hydroxybenzoyl, methyl ester Hydrogen-bonding capacity, polar surface area

Physicochemical Properties

  • Lipophilicity: The ethyl ester in Ethyl 2-[(2-fluorobenzoyl)amino]acetate increases logP compared to the methyl ester variant, favoring membrane permeability .
  • Solubility: Methyl esters generally exhibit higher aqueous solubility than ethyl analogs, as seen in Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (C₁₀H₁₂FNO₂) .

Biological Activity

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyanomethyl group attached to a benzamide structure, with a fluorine substituent on the aromatic ring. Its molecular formula is C₁₁H₁₃F₁N₂O₂, and it has a molecular weight of approximately 222.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical factors influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic targets. Research indicates that this compound may act as an inhibitor for certain enzymes by binding to their active sites, thus blocking their function. The cyano and fluorobenzoyl groups are essential for enhancing the binding affinity and specificity towards these targets.

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells, where it induced apoptosis and inhibited cell cycle progression.

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Preliminary studies suggest that it possesses the ability to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Another area of interest is its potential anti-inflammatory effects. Research indicates that this compound may reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with similar compounds was conducted. Below is a summary table highlighting key differences:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesEnzyme inhibition via active site binding
Cyanomethyl 2-[(3-chlorobenzoyl)amino]acetateModerateNoUnknown
Cyanomethyl 2-[(3-bromobenzoyl)amino]acetateModerateYesEnzyme inhibition

This table illustrates that while several compounds exhibit anticancer or antimicrobial properties, this compound stands out due to its dual activity and well-defined mechanism of action.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis through caspase activation pathways.
  • Case Study on Antimicrobial Effects : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity at low concentrations, suggesting potential for development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between 2-fluorobenzoyl chloride and methyl glycinate derivatives, followed by cyanomethylation. Key steps include:

  • Amide Formation : Reacting 2-fluorobenzoyl chloride with methyl 2-aminoacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Cyanomethylation : Introducing the cyanomethyl group via nucleophilic substitution using bromoacetonitrile or similar reagents in polar aprotic solvents (e.g., DMF) at 50–80°C .
  • Optimization : Parameters like temperature, solvent polarity, and stoichiometric ratios are adjusted using Design of Experiments (DoE) to maximize yield and minimize by-products (e.g., unreacted intermediates or hydrolysis products) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify connectivity (e.g., 2-fluorobenzoyl aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.7 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles, confirming the spatial arrangement of the cyanomethyl and 2-fluorobenzoyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z calculated for C12_{12}H12_{12}FN2_2O3_3) .

Q. What analytical techniques ensure purity and reproducibility in batch synthesis?

  • Methodological Answer :

  • HPLC-PDA : Quantifies purity (>98%) by resolving impurities (e.g., unreacted starting materials) using C18 columns and gradient elution .
  • Karl Fischer Titration : Monitors residual moisture (<0.1%) to prevent ester hydrolysis during storage .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage recommendations (e.g., stable below 40°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 19^19F NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Cooling samples to -40°C slows rotation, splitting peaks into distinct conformers .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict chemical shifts, cross-validating experimental data .
  • Paramagnetic Additives : Adding shift reagents (e.g., Eu(fod)3_3) simplifies complex splitting in 1^1H NMR .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or cyanide elimination) during synthesis?

  • Methodological Answer :

  • Protective Group Chemistry : Temporarily protecting the ester group with tert-butyl during cyanomethylation reduces hydrolysis .
  • Low-Temperature Cyanomethylation : Conducting reactions at 0°C minimizes thermal decomposition of the cyanomethyl group .
  • In Situ Monitoring : ReactIR tracks intermediates, allowing real-time adjustment of reaction conditions (e.g., quenching with acetic acid if over-alkylation occurs) .

Q. How can the bioactivity of this compound be systematically evaluated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits to measure IC50_{50} values .
  • Molecular Docking : AutoDock Vina predicts binding modes to target proteins (e.g., fluorobenzoyl group occupying hydrophobic pockets) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2_{1/2} > 60 min suggests suitability for in vivo studies) .

Q. What computational approaches reconcile discrepancies between predicted and experimental logP values?

  • Methodological Answer :

  • Consensus logP Models : Compare predictions from ChemAxon, ACD/Labs, and XLogP3 to experimental HPLC-derived logP (e.g., using a C18 column and isocratic elution) .
  • Solvent-Accessible Surface Area (SASA) Analysis : Molecular dynamics simulations (e.g., GROMACS) identify hydrophobic regions influencing partitioning behavior .

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